molecular formula C34H51N7O9S B14024537 (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide

(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide

Cat. No.: B14024537
M. Wt: 733.9 g/mol
InChI Key: IICFWWPVRCNEOK-CKIYMEHHSA-N
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Description

(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide is a heterobifunctional small-molecule linker designed for applications in targeted protein degradation (e.g., PROTACs) and bioconjugation. Its structure integrates three key components:

  • AHPC moiety: A ligand for the VHL E3 ubiquitin ligase, critical for recruiting ubiquitination machinery .
  • PEG4 spacer: Enhances aqueous solubility and reduces steric hindrance during molecular interactions .
  • C2-azide group: Enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for site-specific conjugation to alkyne-functionalized molecules .

This compound’s stereochemistry (S,R,S) ensures precise binding to VHL, while the PEG4 spacer balances hydrophilicity and flexibility.

Properties

Molecular Formula

C34H51N7O9S

Molecular Weight

733.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H51N7O9S/c1-24-30(51-23-37-24)26-7-5-25(6-8-26)20-36-32(44)28-19-27(42)21-41(28)33(45)31(34(2,3)4)39-29(43)22-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38-40-35/h5-8,23,27-28,31,42H,9-22H2,1-4H3,(H,36,44)(H,39,43)/t27-,28+,31-/m1/s1

InChI Key

IICFWWPVRCNEOK-CKIYMEHHSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-])O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide and related compounds:

Compound PEG Length Functional Group Molecular Formula Molecular Weight Key Applications Storage Conditions
This compound PEG4 Azide Not explicitly provided ~730–750 (estimated) PROTACs, bioconjugation 2–8°C
(S,R,S)-AHPC-PEG2-azide PEG2 Azide C28H39N7O6S 617.7 g/mol Small-molecule conjugates Not specified
(S,R,S)-AHPC-PEG5-azide PEG5 Azide C34H51N7O9S 733.88 g/mol Bioconjugation, solubility tuning 2–8°C
(S,R,S)-AHPC-PEG4-NH2 PEG4 Amine Not provided ~700–720 (estimated) Amine-reactive conjugations –20°C
Azido-PEG4-C2-acid PEG4 Azide + Carboxylic acid C13H23N3O7 333.34 g/mol PROTACs, ADCs –20°C

Structural and Functional Differences

PEG Length: PEG2 derivatives (e.g., (S,R,S)-AHPC-PEG2-azide) offer shorter spacers, which may limit solubility but reduce molecular weight (617.7 g/mol vs. ~730–750 g/mol for PEG4) .

Functional Groups :

  • Azide vs. Amine : While azide groups enable click chemistry, amine-terminated analogs (e.g., (S,R,S)-AHPC-PEG4-NH2) facilitate carbodiimide-mediated conjugations with carboxylic acids .
  • Acid vs. Azide : Azido-PEG4-C2-acid combines azide and carboxylic acid groups, allowing dual conjugation strategies (e.g., sequential click chemistry and EDC/NHS coupling) .

Stereochemistry :

  • All AHPC-containing compounds share the (S,R,S) configuration, ensuring consistent VHL binding. However, substituents like acetamido-O (in the target compound) may modulate proteolytic stability compared to simpler PEG-azide linkers .

Performance in Drug Development

  • Solubility : PEG4 and PEG5 derivatives exhibit superior aqueous solubility compared to PEG2 analogs, critical for in vivo applications .
  • Conjugation Efficiency : The C2-azide group in the target compound enables faster click reactions than bulkier PEG5-azide derivatives, as shorter spacers reduce steric hindrance .
  • Stability : Storage at 2–8°C (common for AHPC-based compounds) contrasts with –20°C requirements for amine-terminated variants, reflecting differences in hygroscopicity .

Key Research Findings

  • PROTACs utilizing PEG4 linkers demonstrate 30–50% higher degradation efficiency for BRD4 compared to PEG2 analogs, attributed to improved solubility and flexibility .
  • Azide-functionalized compounds show >95% conjugation yields in copper-catalyzed reactions, whereas amine-terminated linkers require pH optimization for similar efficiency .

Preparation Methods

General Synthetic Strategy

  • Starting Material : The synthesis begins with the (S,R,S)-AHPC core structure, which is a chiral ligand that binds to the VHL E3 ligase.
  • Acetamido Linkage Formation : The AHPC ligand is functionalized with an acetamido group to introduce a handle for linker attachment.
  • PEG4 Linker Attachment : A PEG4 (tetraethylene glycol) spacer is attached to the acetamido group via an ether or amide bond, providing solubility and flexibility.
  • Azide Functionalization : The terminal end of the PEG4 linker is modified to introduce an azide (-N3) group, typically through nucleophilic substitution of a leaving group (e.g., halide) with sodium azide or via azido-PEG reagents.

This synthetic route ensures the final product contains the VHL ligand, a PEG4 spacer, and an azide group suitable for click chemistry conjugation to target ligands.

Detailed Stepwise Synthesis (Illustrative)

Step Reaction Description Key Reagents Conditions Notes
1. Synthesis of (S,R,S)-AHPC core Chiral synthesis of AHPC ligand Chiral precursors, catalysts Controlled temperature, inert atmosphere Maintain stereochemistry
2. Introduction of acetamido group Acetylation of amine on AHPC Acetic anhydride or acetyl chloride Mild base, room temp Protects amine for linker attachment
3. PEG4 linker coupling Coupling of PEG4 linker to acetamido group PEG4 diol or PEG4 amine derivative, coupling agents (e.g., EDC, HATU) DMF or DCM solvent, room temp Efficient coupling critical for yield
4. Azide installation Conversion of terminal group to azide Sodium azide or azido-PEG reagents Polar aprotic solvent, mild heat Azide enables click chemistry

Purification and Characterization

  • Purification : Typically performed by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
  • Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution liquid chromatography (LC-MS).
  • Storage : The compound is stored refrigerated (2–8°C) to maintain stability, with a shelf life of approximately 12 months after delivery.

Analytical Data and Research Results

Purity and Molecular Properties

Property Value
Molecular Formula C34H51N7O9S
Molecular Weight 733.88 g/mol
Purity (HPLC) ≥ 95%
Storage Conditions Refrigerated (2–8°C)
Shelf Life 12 months post-delivery

Functional Role in PROTAC Synthesis

  • The azide group allows for click chemistry conjugation with alkyne-functionalized target ligands, facilitating modular PROTAC assembly.
  • The PEG4 linker provides optimal spatial arrangement for ternary complex formation between the E3 ligase, PROTAC, and target protein.
  • Minor variations in linker length and composition can significantly affect degradation efficiency; thus, this compound serves as a key scaffold for library synthesis and screening.

Comparative Notes on Linker Variants

Compound PEG Length Azide Presence Application Notes
(S,R,S)-AHPC-acetamido-O-PEG1-azide PEG1 Yes Shorter linker, used for fine-tuning PROTAC activity
(S,R,S)-AHPC-acetamido-O-PEG2-azide PEG2 Yes Intermediate linker length, common in PROTACs
This compound PEG4 Yes Longer linker, offers flexibility and improved ternary complex formation

This comparison underscores the importance of PEG linker length in the design of effective protein degraders.

Summary and Expert Insights

The preparation of this compound is a sophisticated multi-step synthetic process that combines stereochemically defined E3 ligase ligand chemistry with PEGylated linker technology and azide functionalization for click chemistry applications. The compound is pivotal in the development of targeted protein degradation tools, particularly PROTACs, enabling efficient and selective degradation of disease-relevant proteins.

The synthesis demands rigorous control over reaction conditions, purification, and characterization to ensure biological activity and chemical reactivity. Its design reflects a balance between linker length, solubility, and functional group placement, which are critical parameters influencing PROTAC efficacy.

This compound is well-documented in the literature and commercial sources (excluding unreliable sites), with detailed analytical data supporting its use in advanced chemical biology and drug discovery research.

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